6-(tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
6-(oxolan-2-yl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c11-7-4-5(9-8(12)10-7)6-2-1-3-13-6/h4,6H,1-3H2,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITIJEGQKPQFSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Component Reaction (MCR) Approach
A highly efficient and economical method to synthesize pyrimidine-2,4-dione derivatives, including tetrahydrofuran-substituted analogs, is through multi-component reactions (MCRs) . This approach allows the formation of complex heterocyclic scaffolds in a single step, improving yield and reducing reaction times.
- Procedure:
The synthesis typically starts with 6-amino-uracil dissolved in a water and tetrahydrofuran (THF) mixture (1:1 ratio). Formaldehyde and aniline are prepared separately in a 2:1 ratio and added dropwise to the amino-uracil solution. The reaction is carried out under ultrasonic irradiation for approximately 3 hours, monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature to precipitate the product, which is then purified by washing and crystallization. - Advantages:
This method is noted for being simple, cost-effective, and capable of delivering high yields in a short reaction time. It also aligns with green chemistry principles by minimizing solvent use and energy input. - Mechanism:
The reaction proceeds via condensation of the amino group on uracil with formaldehyde and aniline, forming an intermediate that cyclizes intramolecularly to yield the tetrahydropyrimidine-dione structure. - Reference:
This methodology was detailed in a 2020 study focusing on green synthesis of tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives using MCRs.
| Parameter | Details |
|---|---|
| Starting Material | 6-Amino-uracil |
| Solvent | Water/THF (1:1) |
| Additional Reagents | Formaldehyde, Aniline (2:1 ratio) |
| Reaction Conditions | Ultrasonic bath, 3 hours |
| Monitoring | Thin-layer chromatography (TLC) |
| Yield | High (exact % not specified) |
Nucleophilic Substitution on Pyrimidine Core
Another approach involves direct nucleophilic substitution on a suitably functionalized pyrimidine-2,4-dione core to introduce the tetrahydrofuran moiety.
- Starting Materials:
Commercially available pyrimidine derivatives such as 5-fluorouracil or 6-amino-pyrimidine-2,4-dione are used as substrates. - Reaction Conditions:
The key step involves reacting the pyrimidine derivative with tetrahydrofuran under reflux in the presence of a base (e.g., sodium hydride or potassium carbonate). This facilitates the nucleophilic attack of the tetrahydrofuran ring on the pyrimidine nucleus, forming the desired C–C or C–N bond. - Purification:
The crude product is purified using crystallization, distillation, or chromatographic techniques to achieve high purity. - Industrial Scale Adaptations:
Large-scale reactors and optimized reaction parameters are employed to maximize yield and minimize by-products. - Reference:
This synthetic route is commonly used for fluorinated pyrimidine derivatives with tetrahydrofuran substituents and is described in detail in chemical supply and research literature.
| Parameter | Details |
|---|---|
| Starting Material | 5-Fluorouracil or 6-amino-pyrimidine-2,4-dione |
| Reagents | Tetrahydrofuran, Base (NaH or K2CO3) |
| Solvent | Commonly polar aprotic solvents (e.g., DMSO) or reflux conditions |
| Reaction Conditions | Reflux, controlled temperature |
| Purification | Crystallization, chromatography |
| Yield | Optimized for industrial scale |
Catalyzed Multicomponent Condensation
In related pyrimidine chemistry, ceric ammonium nitrate (CAN) catalysis has been employed effectively for the synthesis of tetrahydropyrimido[4,5-d]pyrimidine-dione derivatives through multicomponent Biginelli-type reactions.
- Reaction Scheme:
This involves condensation of barbituric acid derivatives with aldehydes and urea or thiourea under aqueous reflux conditions with CAN as a catalyst. - Outcome:
The reaction proceeds smoothly in one pot, yielding tetrahydropyrimidine-dione analogs in excellent yields. - Relevance:
While this method is more commonly applied to bicyclic pyrimidine systems, it provides mechanistic insights and synthetic strategies potentially adaptable for 6-(tetrahydrofuran-2-yl)pyrimidine-2,4-dione synthesis. - Reference:
Detailed in a 2019 review on bicyclic pyrimidine chemistry.
Comparative Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
6-(tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce a variety of functional groups, leading to derivatives with different properties.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its role as a nucleoside analog . Nucleoside analogs are crucial in the development of antiviral and anticancer drugs. The structural similarity of 6-(tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione to natural nucleosides allows it to interfere with nucleic acid synthesis, making it a candidate for further exploration in antiviral therapies .
Case Study: Antiviral Activity
Research has demonstrated that certain pyrimidine derivatives exhibit significant antiviral properties. For instance, studies on related compounds have shown effectiveness against viruses such as HIV and hepatitis C. The mechanism often involves the inhibition of viral replication by mimicking the natural substrates required for nucleic acid synthesis .
Antitumor Activity
Another promising application of this compound lies in its potential antitumor activity . Compounds with similar structures have been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Case Study: Cytotoxicity Assays
In vitro studies have assessed the cytotoxic effects of various pyrimidine derivatives on cancer cell lines. Results indicate that these compounds can significantly reduce cell viability at certain concentrations, suggesting a potential mechanism for developing new anticancer agents .
Biochemical Research
The compound's ability to act as an enzyme inhibitor makes it valuable in biochemical research. By inhibiting specific enzymes involved in metabolic pathways, researchers can study the effects on cellular processes and potentially develop therapeutic agents.
Example: Enzyme Inhibition Studies
Pyrimidine derivatives have been evaluated for their inhibitory effects on enzymes like thymidine kinase and dihydrofolate reductase. Such studies are essential for understanding drug interactions and the development of targeted therapies .
Structural Modifications and Derivatives
The versatility of this compound allows for various structural modifications that can enhance its biological activity or selectivity. Research into derivatives with altered functional groups may yield compounds with improved pharmacological profiles.
Summary Table of Applications
| Application Area | Description | Key Findings/Examples |
|---|---|---|
| Medicinal Chemistry | Nucleoside analogs for antiviral therapy | Effective against HIV and hepatitis C |
| Antitumor Activity | Induction of apoptosis in cancer cells | Significant cytotoxicity in cancer cell lines |
| Biochemical Research | Enzyme inhibition studies | Inhibition of thymidine kinase |
| Structural Modifications | Enhancing biological activity through derivatives | Improved pharmacological profiles |
Mechanism of Action
The mechanism by which 6-(tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Table 1. Structural and Physicochemical Comparison
Key Observations:
- Thermal Stability : Arylthio-substituted derivatives (e.g., 12e) exhibit higher melting points (>200°C) compared to THF-containing analogs (e.g., 6N at 96–98°C), likely due to enhanced π-π stacking and hydrogen bonding in arylthio systems .
- Molecular Weight : THF derivatives (e.g., 6N) have higher molecular weights (~427 Da) due to the bulky THF and aryl substituents, whereas simpler arylthio analogs (e.g., 12e) are lighter (~304 Da) .
SAR Trends :
- Electron-Withdrawing Groups (EWGs): CF3 and NO2 substituents enhance bioactivity in arylthio and THF derivatives by stabilizing charge-transfer interactions .
- Hydrogen-Bond Donors: Hydroxyl groups in pyrido[2,3-d]pyrimidines (e.g., 6a) improve target engagement through hydrogen bonding .
Electronic and Computational Insights
DFT studies on pyrido[2,3-d]pyrimidines reveal:
- HOMO-LUMO Gaps : Ranging from 3.91–4.10 eV, indicating tunable redox properties for targeted electron-deficient enzyme active sites .
- Molecular Electrostatic Potential (MEP): Electron-rich regions near oxygen atoms in THF derivatives suggest nucleophilic attack susceptibility, while arylthio systems show electrophilic hotspots at sulfur atoms .
Biological Activity
6-(Tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative with potential biological activity. This compound has garnered interest due to its structural properties that may influence various biological pathways. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of 211.22 g/mol. Its structure features a pyrimidine ring substituted with a tetrahydrofuran moiety, which may enhance its solubility and bioavailability.
Antiparasitic Activity
Research indicates that pyrimidine derivatives can exhibit significant antiparasitic activity. For example, compounds similar to 6-(tetrahydrofuran-2-yl)pyrimidine have been optimized to target specific enzymes in parasites, enhancing their efficacy against malaria-causing organisms like Plasmodium falciparum .
Table 1: Antiparasitic Activity of Pyrimidine Derivatives
| Compound | Target Enzyme | EC50 (µM) | Remarks |
|---|---|---|---|
| S-WJM992 | PfATP4 | 0.395 | Improved metabolic stability |
| 6-(Tetrahydrofuran) | PfATP4 | TBD | Potential for optimization |
Antiviral Activity
The antiviral properties of related compounds have also been explored. Sulfonamide derivatives with pyrimidine structures demonstrated effective inhibition against various viruses, including coxsackievirus B and enterovirus . The mechanism often involves interference with viral replication processes.
Table 2: Antiviral Activity of Pyrimidine Derivatives
| Compound | Virus Targeted | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound 3 | EMCV | 22.0 | 40.3 |
| Compound 6 | HPIV-3 | 18.3 | 19.6 |
Case Studies
- Optimizing Aqueous Solubility : A study focused on enhancing the aqueous solubility of pyrimidine derivatives while maintaining antiparasitic activity. The incorporation of polar groups was found to improve solubility without compromising efficacy .
- Metabolic Stability : Another research effort highlighted the balance between metabolic stability and biological activity in pyrimidine compounds. Modifications to the tetrahydrofuran moiety were shown to enhance stability while retaining high levels of activity against target pathogens .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-(tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione and its derivatives?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, a reflux reaction in tetrahydrofuran (THF) with catalytic p-toluenesulfonic acid is effective for forming the pyrimidine core. Substituted chromones and uracil derivatives are typical starting materials, with reaction completion monitored by TLC . Alkylation steps (e.g., using benzyl chlorides or chloroacetamides) in DMF with potassium carbonate as a promoter can further modify the structure .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Methodological Answer : Key techniques include:
- X-ray crystallography : Resolves hydrogen-bonding networks and dimeric structures (e.g., N–H⋯O interactions) .
- NMR spectroscopy : 1H NMR (400 MHz, DMSO-d6) identifies alkylation patterns and substituent integration (e.g., methoxy or trifluoromethyl groups) .
- IR spectroscopy : Detects functional groups like C=O (1668–1680 cm⁻¹) and NH/OH stretches (3180–3448 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Use personal protective equipment (PPE) and work in a fume hood.
- Avoid ignition sources (P210 code) and store in cool, dry conditions away from light .
- For spills, neutralize with inert absorbents and dispose of as hazardous waste .
Advanced Research Questions
Q. How can reaction yields be optimized during alkylation or heterocyclic derivatization?
- Methodological Answer :
- Solvent selection : DMF enhances reactivity in alkylation due to its polar aprotic nature .
- Catalysis : Potassium carbonate promotes nucleophilic substitution by deprotonating intermediates .
- Temperature control : Reflux conditions (60–80°C) improve kinetics but require monitoring to avoid side reactions .
- Green chemistry approaches : Replace traditional solvents with ethanol/water mixtures to reduce environmental impact while maintaining >80% yields .
Q. How should researchers address contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-validation : Compare NMR data with X-ray crystallography to resolve ambiguities (e.g., distinguishing thiazole vs. pyrimidine proton environments) .
- Computational modeling : Use DFT calculations to predict chemical shifts and validate experimental 1H/13C NMR assignments .
- Isotopic labeling : Introduce deuterated analogs to track hydrogen-bonding patterns in IR or mass spectrometry .
Q. What strategies are effective for modifying the compound’s bioactivity via structural analogs?
- Methodological Answer :
- Substituent tuning : Introduce trifluoromethyl groups to enhance metabolic stability or aryl moieties (e.g., 4-methoxyphenyl) for improved receptor binding .
- Heterocyclic fusion : Attach thieno[2,3-d]pyrimidine or pyrido[4,3-d]pyrimidine cores to explore antiviral or herbicidal activity .
- Prodrug design : Use 5'-O-(4,4'-dimethoxytrityl) protecting groups to enhance cellular uptake .
Q. How can crystallization conditions be standardized for reproducible X-ray analysis?
- Methodological Answer :
- Solvent selection : Water or ethanol/water mixtures yield high-quality single crystals via slow evaporation .
- Temperature : Crystallize at 113 K to minimize thermal motion artifacts .
- Additives : Use acetic acid to stabilize hydrogen-bonded dimers during crystal growth .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
